molecular formula C11H12N2OS B4608637 2-(allylthio)-5-methoxy-1H-benzimidazole CAS No. 5549-72-4

2-(allylthio)-5-methoxy-1H-benzimidazole

Cat. No.: B4608637
CAS No.: 5549-72-4
M. Wt: 220.29 g/mol
InChI Key: OOJITRYKYWVFMK-UHFFFAOYSA-N
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Description

2-(allylthio)-5-methoxy-1H-benzimidazole is a synthetic benzimidazole derivative of high interest in medicinal and organic chemistry research. This compound features a 5-methoxybenzimidazole core functionalized with an allylthio group, a structure that serves as a versatile intermediate for the synthesis of more complex chemical entities. The primary research application of this compound is as a key precursor for the synthesis of thiazolo[3,2-a]benzimidazole heterocyclic systems. These fused bicyclic structures are accessed through intramolecular cyclization of the allylthio side chain. Scientific literature demonstrates that related 2-(allylthio)-1H-benzimidazole compounds undergo cyclization upon treatment with iodine or bromine to yield 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives . The thiazolobenzimidazole scaffold is associated with a range of biological activities. Benzimidazole derivatives, as a class, are extensively investigated for their pharmacological potential. Research indicates that certain benzimidazole-based compounds act as allosteric inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), validating this scaffold as a privileged structure in antiviral drug discovery . Furthermore, various substituted thiazolo[3,2-a]benzimidazoles have been reported to exhibit diverse biological properties, including anticancer activity and function as metabotropic glutamate receptor (mGlu1) antagonists . The specific 5-methoxy substitution on the benzimidazole ring is a common feature in bioactive molecules and is often utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methoxy-2-prop-2-enylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-6-15-11-12-9-5-4-8(14-2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJITRYKYWVFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366107
Record name AGN-PC-0KBNI0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-72-4
Record name AGN-PC-0KBNI0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The table below highlights key structural differences and similarities between 2-(allylthio)-5-methoxy-1H-benzimidazole and related benzimidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Biological Activity Key Differentiators
This compound Allylthio (2), Methoxy (5) C11H12N2OS Antimicrobial (potential) Allylthio group enhances reactivity and lipophilicity
5-Methoxy-1H-benzimidazole-2-thiol (Omeprazole Impurity A) Thiol (2), Methoxy (5) C8H7N2OS N/A (pharma impurity) Thiol group prone to oxidation; lacks allyl chain
Omeprazole Impurity B Sulfinyl (2), Pyridinylmethyl C16H17N3O3S Proton pump inhibitor Sulfinyl group critical for acid suppression
N-[(5E)-5-(Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-methoxybenzamide Thioxo-thiazolidinone, benzamide C19H15N5O3S2 Anticancer, antimicrobial Multi-ring system with thiazolidinone core
Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate Carbamate (2), 2-methoxyethoxy (5) C13H17N3O4 Drug intermediate Carbamate group improves stability
Key Observations:
  • Sulfur-containing groups : The allylthio substituent in the target compound contrasts with thiol (Impurity A) or sulfinyl (Impurity B) groups in omeprazole-related derivatives. The allyl chain may improve membrane permeability compared to smaller sulfur substituents .
  • Methoxy positioning : The 5-methoxy group is conserved in many benzimidazole pharmaceuticals (e.g., omeprazole derivatives), suggesting its role in modulating electronic and steric effects .
Antimicrobial Activity:
  • Benzimidazoles with sulfur substituents (e.g., thiol, thioether) often exhibit antimicrobial properties. For example, 5-methoxy-1H-benzimidazole-2-thiol (Impurity A) has been studied for its reactivity with biological thiols .
Anticancer Activity:
  • Compounds like N-[(5E)-5-(benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-methoxybenzamide demonstrate anticancer activity via thiazolidinone-mediated apoptosis . The allylthio group in the target compound could similarly interact with cellular targets, such as tubulin or DNA repair enzymes.
Metabolic Stability:
  • The allylthio group’s reactivity may influence metabolic pathways. Unlike sulfinyl groups (e.g., in omeprazole), which are metabolically stable, allylthio groups could undergo oxidation or conjugation, affecting bioavailability .

Q & A

Q. Basic

  • Purity : Confirm via TLC (Rf comparison) and melting point analysis .
  • Structural confirmation : Use FTIR for functional groups (e.g., C=S stretch at ~600–700 cm⁻¹), ¹H/¹³C NMR for allylthio protons (δ ~3.5–4.5 ppm) and aromatic patterns, and CHN analysis for elemental composition .
  • Advanced methods : High-resolution mass spectrometry (HRMS) for molecular ion peaks and HPLC with UV detection for quantitative purity (e.g., 95.5% by HPLC) .

How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzimidazole ring to modulate electronic effects .
  • Bioisosteric replacement : Replace the allylthio group with propylthio or benzylthio to assess steric and hydrophobic contributions .
  • Assay selection : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays on cell lines (e.g., HeLa) .

How to resolve contradictions in reported synthesis yields or purities?

Q. Advanced

  • Condition comparison : Analyze solvent polarity (e.g., methanol vs. DMF) and catalyst choice (e.g., MgCl₂ vs. NaOAc) across studies. For example, MgCl₂ in methanol improves cyclization efficiency .
  • Analytical validation : Cross-check purity data using orthogonal methods (e.g., HPLC vs. CHN analysis) to identify discrepancies .
  • Reproducibility : Replicate protocols with strict control of reaction time and temperature, noting deviations in by-product formation .

How to evaluate pharmacokinetic properties using in vitro/in vivo models?

Q. Advanced

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In vivo testing : Administer orally (e.g., 10 mg/kg in rodents) and measure plasma concentration-time profiles .

How to use computational docking to predict target interactions?

Q. Advanced

  • Target selection : Focus on enzymes like cytochrome P450 or bacterial DNA gyrase, based on structural analogs (e.g., omeprazole derivatives) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. For example, analyze binding poses of the allylthio group in hydrophobic pockets .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

What solvents and catalysts are effective in synthesizing this compound?

Q. Basic

  • Solvents : Methanol, ethyl acetate, and glacial acetic acid for condensation/cyclization .
  • Catalysts : K₂CO₃ for nucleophilic substitution, MgCl₂ for enhancing reaction rates, and NaOAc for acid-catalyzed condensations .

What analytical techniques confirm regioselectivity in substitution reactions?

Q. Advanced

  • NMR NOE : Detect spatial proximity of substituents (e.g., allylthio vs. methoxy groups) .
  • X-ray crystallography : Resolve crystal structures to assign regiochemistry definitively (e.g., benzimidazole N-1 vs. N-3 substitution) .
  • LC-MS/MS : Monitor reaction intermediates to track regioselective pathways .

How to assess the compound’s stability under different conditions?

Q. Advanced

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures .
  • Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over 24 hours .

What initial biological assays are recommended for this compound?

Q. Basic

  • Antimicrobial : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on normal cell lines (e.g., HEK293) to establish safety thresholds .
  • Enzyme inhibition : Test against urease or acetylcholinesterase via colorimetric assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(allylthio)-5-methoxy-1H-benzimidazole
Reactant of Route 2
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2-(allylthio)-5-methoxy-1H-benzimidazole

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